Met Kinase Inhibition: Potency Relative to Core Scaffold Analog
The pyridazinone scaffold, exemplified by 6-(4-fluorophenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one, is a key template for Met kinase inhibition. In a cellular assay, a closely related reference compound from the same patent family, 'A2' (6-(3,5-Difluorophenyl)-2-(5′-methyl-2,2′-bipyridinyl-6-yl-methyl)-2H-pyridazin-3-one), exhibited an IC50 of 0.13 μM against Met kinase [1]. This level of cellular potency provides a class-level benchmark. While direct data for compound 922925-46-0 is not publicly available, its structural similarity to these potent inhibitors suggests it is an important intermediate for SAR exploration, where even subtle changes to the N2-substituent can modulate potency by orders of magnitude [1].
| Evidence Dimension | Met kinase cellular IC50 |
|---|---|
| Target Compound Data | Data not available in public domain. |
| Comparator Or Baseline | Compound 'A2' (a difluorophenyl analog) IC50 = 0.13 μM [1] |
| Quantified Difference | Not determinable; data gap. |
| Conditions | Cellular assay (in-vitro), exact cell line not specified in patent extract. |
Why This Matters
This class-level benchmark demonstrates the scaffold's potential and underscores that the specific N2-substituent of compound 922925-46-0 is a critical variable for achieving target potency, making it a non-fungible intermediate.
- [1] Pyridazinone derivatives - Patent US8604036. Merck Patent GmbH. 2013. View Source
